molecular formula C9H14Br2O4 B14302620 Methyl 5-(acetyloxy)-2,6-dibromohexanoate CAS No. 113616-57-2

Methyl 5-(acetyloxy)-2,6-dibromohexanoate

Cat. No.: B14302620
CAS No.: 113616-57-2
M. Wt: 346.01 g/mol
InChI Key: SKENHOPDCQDUJQ-UHFFFAOYSA-N
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Description

Methyl 5-(acetyloxy)-2,6-dibromohexanoate is an organic compound characterized by the presence of acetyloxy and dibromo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(acetyloxy)-2,6-dibromohexanoate typically involves the esterification of 5-hydroxy-2,6-dibromohexanoic acid with methanol in the presence of an acid catalyst. The acetyloxy group is introduced through acetylation using acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification and acetylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of microwave-assisted derivatization can significantly speed up the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(acetyloxy)-2,6-dibromohexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the dibromo groups to hydrogen atoms.

    Substitution: The dibromo groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted hexanoates.

Scientific Research Applications

Methyl 5-(acetyloxy)-2,6-dibromohexanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(acetyloxy)-2,6-dibromohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can act as a protecting group for hydroxyl functionalities, while the dibromo groups can participate in halogen bonding and other interactions. These interactions can modulate the activity of biological molecules and pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(hydroxy)-2,6-dibromohexanoate: Lacks the acetyloxy group, making it less reactive in certain chemical reactions.

    Methyl 5-(acetyloxy)-2,6-dichlorohexanoate: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.

Uniqueness

The combination of these functional groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts .

Properties

CAS No.

113616-57-2

Molecular Formula

C9H14Br2O4

Molecular Weight

346.01 g/mol

IUPAC Name

methyl 5-acetyloxy-2,6-dibromohexanoate

InChI

InChI=1S/C9H14Br2O4/c1-6(12)15-7(5-10)3-4-8(11)9(13)14-2/h7-8H,3-5H2,1-2H3

InChI Key

SKENHOPDCQDUJQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CCC(C(=O)OC)Br)CBr

Origin of Product

United States

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